molecular formula C25H23N3O2 B1600353 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine CAS No. 312624-05-8

2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

Cat. No.: B1600353
CAS No.: 312624-05-8
M. Wt: 397.5 g/mol
InChI Key: WAQJMWVRZVOTCH-AFXFGAOOSA-N
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Description

2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is a chiral ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic synthesis. The molecular formula of this compound is C25H23N3O2, and it has a molecular weight of 397.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine typically involves the reaction of 2,6-dibromopyridine with (4R,5R)-4-methyl-5-phenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are metal-ligand complexes, which are used as catalysts in various asymmetric synthesis reactions .

Scientific Research Applications

2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine has several scientific research applications:

    Asymmetric Catalysis: Used as a chiral ligand in the synthesis of enantiomerically pure compounds.

    Coordination Chemistry: Forms stable complexes with transition metals, which are studied for their catalytic properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Material Science: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine involves its ability to coordinate with metal centers, forming stable complexes. These metal-ligand complexes act as catalysts in various chemical reactions. The pyridine ring and oxazoline moieties provide a rigid and chiral environment, which is crucial for inducing asymmetry in the catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine is unique due to its specific chiral configuration, which provides high enantioselectivity in catalytic reactions. Its ability to form stable complexes with a wide range of metals makes it a versatile ligand in asymmetric synthesis .

Properties

IUPAC Name

(4R,5R)-4-methyl-2-[6-[(4R,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-5-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-16-22(18-10-5-3-6-11-18)29-24(26-16)20-14-9-15-21(28-20)25-27-17(2)23(30-25)19-12-7-4-8-13-19/h3-17,22-23H,1-2H3/t16-,17-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQJMWVRZVOTCH-AFXFGAOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC(=N1)C2=NC(=CC=C2)C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474658
Record name 2,6-Bis(4R,5R)(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-05-8
Record name 2,6-Bis(4R,5R)(4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Reactant of Route 2
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Reactant of Route 3
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Reactant of Route 4
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Reactant of Route 5
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Reactant of Route 6
2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine

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